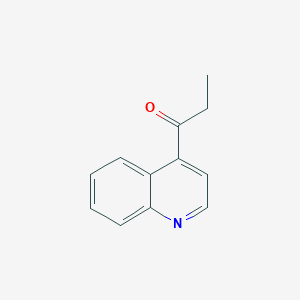
1-(Quinolin-4-yl)propan-1-one
Übersicht
Beschreibung
1-(Quinolin-4-yl)propan-1-one is a compound with the molecular formula C12H11NO . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1-(Quinolin-4-yl)propan-1-one has been reported in various studies. For instance, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have been synthesized . Another study reported the synthesis of a novel compound, 1-(4-phenylquinolin-2-yl)propan-1-one (3), through the solvent-free Friedländer quinoline synthesis using poly(phosphoric acid) as an assisting agent .Molecular Structure Analysis
The molecular structure of 1-(Quinolin-4-yl)propan-1-one has been analyzed using FT-IR, and the chemical shifts of its 1H- and 13C NMR spectra are measured and calculated . The optimized geometry of quinoline 3 is compared with experimental X-ray diffraction values .Chemical Reactions Analysis
The chemical reactions involving 1-(Quinolin-4-yl)propan-1-one have been studied. For example, the quinoline was substituted by the 6-chloro quinoline and the methyl, ethyl, and n-butyl group at the ether linkage .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Quinolinone Derivatives : Quinolinone derivatives have been synthesized through the exchange of ethyl groups with substituted styrenes in 1-(quinolin-8-yl)propan-1-one, utilizing a catalytic system combining rhodium(I), Et3N, and 1,3-bis(diphenylphosphino)propane (Wu et al., 2018).
Tautomerism Studies : The study of tautomerism in quinaldyl ketones has revealed insights into the chemical behavior of these compounds under different conditions (Douglass et al., 1992).
Applications in Material Science
Thin Film Preparation : The synthesis and properties of certain quinoline derivatives, like 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline, have been explored for potential use in light-emitting devices, with studies focusing on thin film deposition and characterization (Albrecht et al., 2018).
- have been used to design fluorescent probes. For example, a molecular probe based on merocyanine structure was developed for high-sensitivity protein detection, demonstrating the potential of quinoline compounds in scientific and medical fields (Suzuki & Yokoyama, 2012).
Biomedical Research
Anticancer Research : Various quinoline derivatives have been investigated for their potential as anticancer agents. The synthesis, characterization, and evaluation of certain quinolin-2-one derivatives showed promising anticancer activity against specific cell lines (Desai et al., 2017).
Alzheimer's Disease Research : Quinoline-triazole derivatives have been synthesized and studied for their ability to modulate amyloid-beta peptide aggregation, a key factor in Alzheimer's disease pathology. These studies provide insights into the potential therapeutic applications of quinoline derivatives in neurodegenerative diseases (Jones et al., 2016).
Other Applications
Corrosion Inhibition : Quinoline-based propanones have been investigated for their effectiveness as corrosion inhibitors. Studies on their interaction with metal surfaces and their inhibitory action in corrosive environments highlight their potential use in industrial applications (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activity : Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against certain bacterial and fungal strains, thus suggesting their potential in developing new antimicrobial agents (Ashok et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-quinolin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCFAKZSGSFCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509615 | |
| Record name | 1-(Quinolin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-4-yl)propan-1-one | |
CAS RN |
83629-96-3 | |
| Record name | 1-(Quinolin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



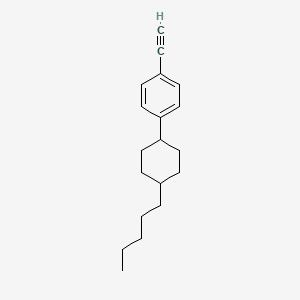
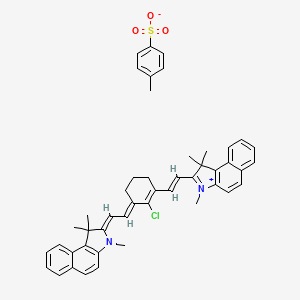
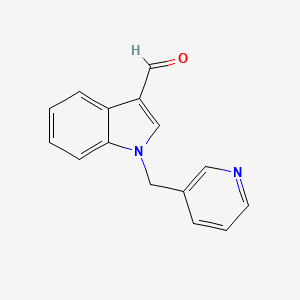
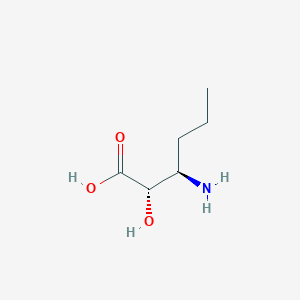
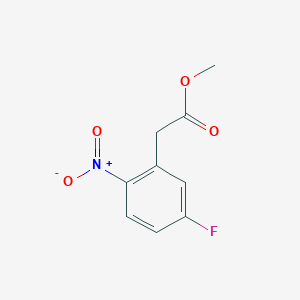
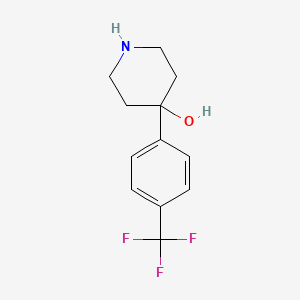
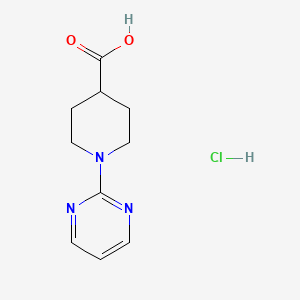
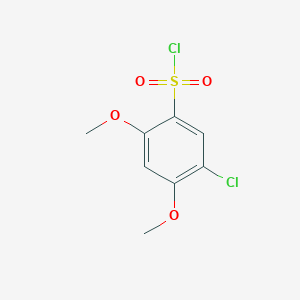
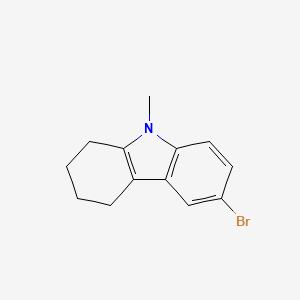
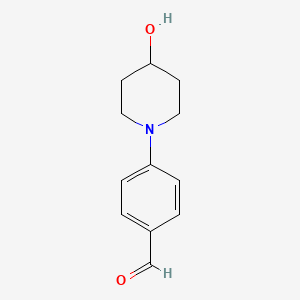
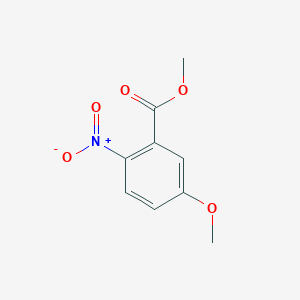
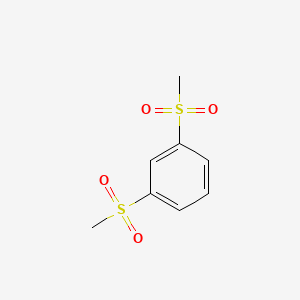
![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)
